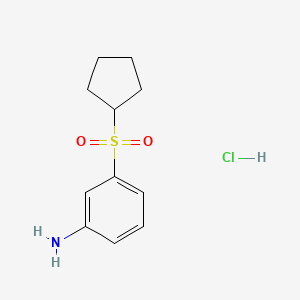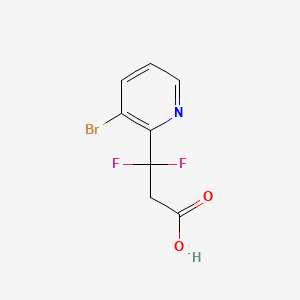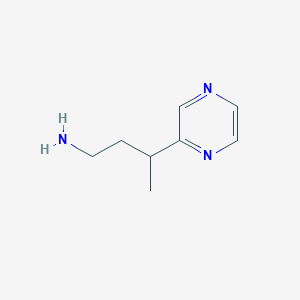
3-(Pyrazin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)butan-1-amine is a heterocyclic compound that features a pyrazine ring attached to a butan-1-amine chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)butan-1-amine typically involves the condensation of pyrazin-2-amine with butanal, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
3-(Pyrazin-2-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, in its potential anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, disrupting the bacterial cell wall . The compound’s interaction with enzymes and receptors in biological systems can lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine structure.
3-(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: A compound with potential use as an HPK1 inhibitor in cancer treatment.
Uniqueness
3-(Pyrazin-2-yl)butan-1-amine is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its versatility makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-pyrazin-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-7(2-3-9)8-6-10-4-5-11-8/h4-7H,2-3,9H2,1H3 |
InChI Key |
ANXZXTSZPDIORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


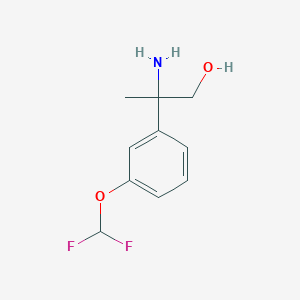
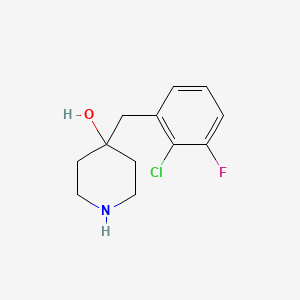

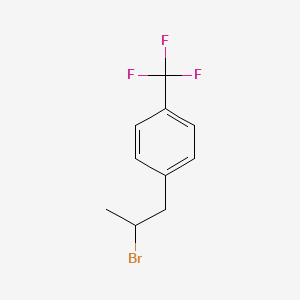
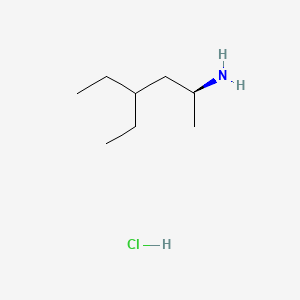
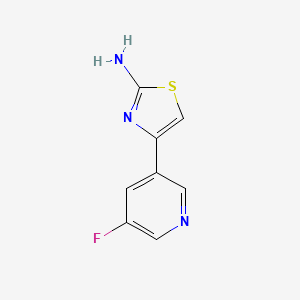
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
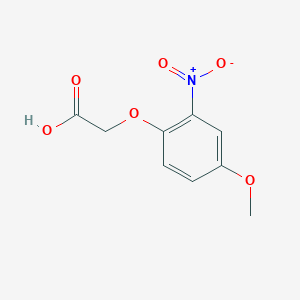
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
